Cas no 942010-41-5 (3-2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl-1-phenylurea)

3-2-(3-Methoxyphenyl)-2-(morpholin-4-yl)ethyl-1-phenylurea is a synthetic organic compound featuring a urea core substituted with a phenyl group and a 2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl moiety. This structure suggests potential utility in medicinal chemistry, particularly as an intermediate or pharmacophore in drug discovery. The presence of morpholine and methoxyphenyl groups may enhance solubility and bioavailability, while the urea linkage offers hydrogen-bonding capabilities, which could be advantageous in targeting enzyme inhibition or receptor modulation. Its well-defined molecular architecture allows for precise modifications, making it a valuable candidate for structure-activity relationship studies in the development of therapeutic agents.
3-2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl-1-phenylurea structure
942010-41-5 structure
Product Name:3-2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl-1-phenylurea
CAS No:942010-41-5
MF:C20H25N3O3
MW:355.43080496788
CID:5461084
Update Time:2025-06-12

3-2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl-1-phenylurea Chemical and Physical Properties

Names and Identifiers

    • 1-(2-(3-methoxyphenyl)-2-morpholinoethyl)-3-phenylurea
    • VU0504363-1
    • 1-[2-(3-methoxyphenyl)-2-morpholin-4-ylethyl]-3-phenylurea
    • N-[2-(3-Methoxyphenyl)-2-(4-morpholinyl)ethyl]-N′-phenylurea
    • 3-2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl-1-phenylurea
    • Inchi: 1S/C20H25N3O3/c1-25-18-9-5-6-16(14-18)19(23-10-12-26-13-11-23)15-21-20(24)22-17-7-3-2-4-8-17/h2-9,14,19H,10-13,15H2,1H3,(H2,21,22,24)
    • InChI Key: BGHCUMYXMVHGFY-UHFFFAOYSA-N
    • SMILES: O1CCN(CC1)C(C1C=CC=C(C=1)OC)CNC(NC1C=CC=CC=1)=O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 6
  • Complexity: 423
  • XLogP3: 2.1
  • Topological Polar Surface Area: 62.8

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Additional information on 3-2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl-1-phenylurea

Comprehensive Overview of 3-2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl-1-phenylurea (CAS No. 942010-41-5)

The compound 3-2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl-1-phenylurea (CAS No. 942010-41-5) is a synthetic organic molecule that has garnered significant interest in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This urea derivative combines a phenylurea backbone with a morpholine ring and a methoxyphenyl group, making it a versatile candidate for drug discovery and development. Researchers are particularly intrigued by its potential as a modulator of specific biological pathways, which could lead to breakthroughs in treating various conditions.

In recent years, the demand for novel small-molecule compounds like 3-2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl-1-phenylurea has surged, driven by advancements in precision medicine and targeted therapies. The compound's morpholine moiety is a common pharmacophore found in many FDA-approved drugs, known for enhancing solubility and bioavailability. Meanwhile, the methoxyphenyl group contributes to its binding affinity with certain enzymes or receptors, a topic frequently searched by medicinal chemists and pharmacologists.

One of the most searched questions in the field is: "How does the morpholine ring influence drug metabolism?" This compound serves as an excellent case study, as its morpholin-4-yl component may improve metabolic stability compared to similar structures. Additionally, the phenylurea core is often associated with kinase inhibition, a hot topic in oncology research. While this compound is not yet widely studied in clinical settings, its structural analogs have shown promise in preclinical trials for modulating cellular signaling pathways.

From a synthetic chemistry perspective, CAS No. 942010-41-5 represents a fascinating challenge due to its stereochemistry and functional group diversity. The presence of both morpholine and methoxy groups requires careful optimization in synthetic routes, a subject of great interest in organic chemistry forums and publications. Researchers often search for "efficient synthesis of morpholine-containing ureas" or "structure-activity relationships of phenylurea derivatives," highlighting the relevance of this compound in contemporary discussions.

The physicochemical properties of 3-2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl-1-phenylurea also merit attention. Its logP value, solubility profile, and hydrogen-bonding capacity make it a compelling subject for computational chemists developing AI-driven drug discovery models. With the rise of machine learning in medicinal chemistry, compounds like this are increasingly used as test cases for predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties—a trending topic in pharmaceutical R&D.

In conclusion, 3-2-(3-methoxyphenyl)-2-(morpholin-4-yl)ethyl-1-phenylurea (CAS No. 942010-41-5) exemplifies the intersection of traditional medicinal chemistry and modern drug discovery approaches. Its structural complexity and potential biological relevance continue to inspire research across multiple disciplines, from synthetic methodology development to computational pharmacology. As the scientific community increasingly focuses on targeted molecular therapies, compounds with such carefully engineered features will remain at the forefront of innovative therapeutic strategies.

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